molecular formula C7H8BrFN2 B13585145 (3-Bromo-2-fluorobenzyl)hydrazine

(3-Bromo-2-fluorobenzyl)hydrazine

Cat. No.: B13585145
M. Wt: 219.05 g/mol
InChI Key: FHYPHOVGYUXPON-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorobenzyl)hydrazine is a halogenated benzyl hydrazine derivative with the molecular formula C₇H₇BrF₂N₂ (molecular weight: 237.05 g/mol). This compound features a benzyl group substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position, attached to a hydrazine (–NH–NH₂) functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazones, pharmaceuticals, and agrochemicals. The electron-withdrawing nature of the bromo and fluoro substituents influences its reactivity, solubility, and stability compared to non-halogenated analogs .

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2

InChI Key

FHYPHOVGYUXPON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromo-2-fluorobenzyl bromide+HydrazineThis compound\text{3-Bromo-2-fluorobenzyl bromide} + \text{Hydrazine} \rightarrow \text{this compound} 3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (3-Bromo-2-fluorobenzyl)hydrazine with key structural analogs, highlighting the impact of substituent positions and halogens on properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Properties/Applications
This compound C₇H₇BrF₂N₂ 237.05 Br: 3, F: 2 Not available High reactivity in nucleophilic substitutions; pharmaceutical intermediate
(3-Bromo-4-fluorobenzyl)hydrazine C₇H₇BrF₂N₂ 219.05 Br: 3, F: 4 887596-68-1 Lab reagent; used in coordination chemistry
(2-Bromo-3-fluorophenyl)hydrazine C₆H₆BrFN₂ 205.03 Br: 2, F: 3 582319-02-6 Intermediate for heterocyclic synthesis
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₈ClFN₂ 176.62 F: 2 1216246-45-5 Water-soluble salt; used in peptide coupling
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine C₆H₅BrF₃N₃ 256.02 Br: 5, CF₃: 3 1374652-48-8 High thermal stability; agrochemical precursor

Key Observations:

  • Halogen Type: Bromine’s larger atomic radius enhances electrophilic reactivity compared to chlorine or fluorine, making brominated derivatives more reactive in cross-coupling reactions .
  • Hydrogen Bonding: Fluorine’s electronegativity enhances hydrogen-bonding capacity, influencing crystal packing and solubility in aqueous environments .

Solubility and Reactivity

Solubility Trends:
  • Polar Solvents: (2-Fluorobenzyl)hydrazine hydrochloride exhibits high water solubility due to its ionic nature, whereas non-ionic analogs like this compound are more soluble in organic solvents (e.g., ethanol, acetonitrile) .
  • Temperature Dependence: Studies on nitrobenzene/aniline mixtures () reveal that hydrogen solubility decreases with temperature in halogenated solvents. This trend likely extends to bromo-fluoro benzyl hydrazines, where elevated temperatures may reduce solubility in aromatic solvents.
Reactivity:
  • Nucleophilic Substitution: Bromine at the 3-position in this compound facilitates nucleophilic aromatic substitution (NAS) reactions, enabling the synthesis of heterocycles like indazoles .
  • Reductive Properties: Hydrazine derivatives act as strong reducing agents. The electron-withdrawing effect of fluorine enhances oxidative stability but reduces reducing power compared to non-fluorinated analogs .

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